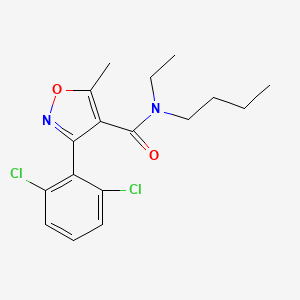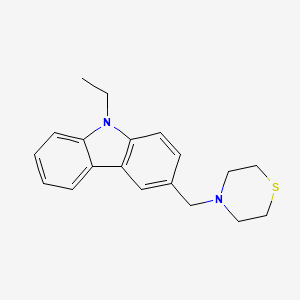
N-(anilinocarbonothioyl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-4-butoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins in cancer cells. It was first synthesized by Abbott Laboratories in 2005 and has since been studied extensively for its potential as a cancer therapeutic agent.
Mécanisme D'action
N-(anilinocarbonothioyl)-4-butoxybenzamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-4-butoxybenzamide has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. However, N-(anilinocarbonothioyl)-4-butoxybenzamide has limited bioavailability and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonothioyl)-4-butoxybenzamide is a valuable tool for studying the role of anti-apoptotic proteins in cancer cells. Its ability to selectively target these proteins makes it a useful tool for dissecting the complex pathways involved in cancer cell survival. However, its limited bioavailability and rapid metabolism can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on N-(anilinocarbonothioyl)-4-butoxybenzamide will likely focus on developing more potent and selective inhibitors of anti-apoptotic proteins. Additionally, combination therapy with other chemotherapeutic agents may improve the efficacy of N-(anilinocarbonothioyl)-4-butoxybenzamide in the treatment of cancer. Finally, the development of more effective delivery methods may help overcome the limitations of N-(anilinocarbonothioyl)-4-butoxybenzamide's bioavailability and metabolism.
Méthodes De Synthèse
The synthesis of N-(anilinocarbonothioyl)-4-butoxybenzamide involves several steps, including the reaction of 4-butoxybenzoyl chloride with aniline to form N-(4-butoxybenzoyl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding thioamide. Finally, the thioamide is reacted with 4-fluoronitrobenzene in the presence of a palladium catalyst to form N-(anilinocarbonothioyl)-4-butoxybenzamide.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-4-butoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(anilinocarbonothioyl)-4-butoxybenzamide has also been shown to synergize with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-3-13-22-16-11-9-14(10-12-16)17(21)20-18(23)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCLEIENZZFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(phenylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)
![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
